molecular formula C30H27N3O5 B11657731 4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B11657731
M. Wt: 509.6 g/mol
InChI Key: INFAIWWJYZWHPV-UHFFFAOYSA-N
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Description

4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound featuring multiple functional groups, including a quinoline ring, a pyrazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, the compound’s therapeutic potential is explored. Its interactions with specific enzymes and receptors are studied to develop new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound’s properties are utilized in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
  • **this compound

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and biological activity

Properties

Molecular Formula

C30H27N3O5

Molecular Weight

509.6 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C30H27N3O5/c1-18-12-13-22-21(16-18)28(19-8-4-3-5-9-19)29(30(37)31-22)23-17-24(20-10-6-7-11-25(20)38-2)33(32-23)26(34)14-15-27(35)36/h3-13,16,24H,14-15,17H2,1-2H3,(H,31,37)(H,35,36)

InChI Key

INFAIWWJYZWHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)CCC(=O)O

Origin of Product

United States

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